6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide
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Overview
Description
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with glyoxal in the presence of a suitable catalyst to form the imidazo[1,2-a]pyrimidine core. The final product is then treated with hydrobromic acid to obtain the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, N-oxides, and reduced derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s effects on cellular pathways are mediated through its interactions with various signaling molecules and receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- Imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyridines
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
What sets 6-amino-1H,5H-imidazo[1,2-a]pyrimidin-5-one dihydrobromide apart is its unique combination of an amino group and an imidazo[1,2-a]pyrimidine core, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
CAS No. |
869010-72-0 |
---|---|
Molecular Formula |
C6H8Br2N4O |
Molecular Weight |
312 |
Purity |
95 |
Origin of Product |
United States |
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